![molecular formula C15H21NO4 B1372722 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid CAS No. 683219-93-4](/img/structure/B1372722.png)
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is a Boc-protected amino acid derivative characterized by a phenyl group at the 4-position of the butanoic acid backbone and a tert-butoxycarbonyl (Boc) group on the amino moiety. The Boc group serves as a protective group for amines during organic synthesis, enabling selective reactions at other functional sites . This compound is pivotal in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the reaction of 4-aminobutanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates a carbonate ion to yield the protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The phenyl group and carboxylic acid moiety enable oxidation under specific conditions:
Reaction | Reagents/Conditions | Products | Yield | Source |
---|---|---|---|---|
Side-chain oxidation | KMnO₄ in acidic aqueous medium | 4-Oxo-4-phenylbutanoic acid | 72% | |
Benzylic oxidation | CrO₃ in acetic acid | Hydroxylated derivatives | 58% |
Oxidation of the benzylic position (C-4) produces ketones or hydroxylated intermediates . The Boc group remains stable under these conditions.
Reduction Reactions
The carboxylic acid group and aromatic ring undergo selective reduction:
Reduction of the carboxylic acid to alcohol requires strong hydride donors, while hydrogenation preserves the Boc group .
Substitution and Protection/Deprotection
The Boc group facilitates selective substitutions:
Reaction | Reagents/Conditions | Products | Yield | Source |
---|---|---|---|---|
Boc deprotection | TFA in DCM | 4-Amino-4-phenylbutanoic acid | 95% | |
Amide formation | EDC/HOBt with primary amines | Peptide-coupled derivatives | 78% |
Deprotection under acidic conditions (TFA) yields the free amine, enabling further functionalization. Peptide coupling via carbodiimide reagents is efficient for amide bond formation .
Friedel-Crafts Acylation
The phenyl ring participates in electrophilic aromatic substitution:
Reaction | Reagents/Conditions | Products | Yield | Source |
---|---|---|---|---|
Acylation | AlCl₃, acetyl chloride | 4-Acetylphenylbutanoic acid derivative | 65% |
AlCl₃ catalyzes electrophilic substitution at the para position of the phenyl ring without affecting the Boc group .
Esterification and Hydrolysis
The carboxylic acid undergoes reversible esterification:
Reaction | Reagents/Conditions | Products | Yield | Source |
---|---|---|---|---|
Methyl ester formation | SOCl₂/MeOH | Methyl ester | 88% | |
Acidic hydrolysis | HCl in dioxane | Regenerated carboxylic acid | 93% |
Esterification with methanol and thionyl chloride provides stable esters for intermediate storage .
Key Stability Considerations
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C15H21NO4
- CAS Number : 175224-99-4
- Molecular Weight : 279.34 g/mol
- Solubility : Soluble in organic solvents; specific solubility depends on the solvent used.
Peptide Synthesis
One of the primary applications of Boc-phenylbutanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group.
Case Study
A study demonstrated the efficiency of Boc protection in synthesizing a cyclic peptide, highlighting how Boc-phenylbutanoic acid facilitated selective reactions without side products .
Pharmaceutical Development
Boc-phenylbutanoic acid is also utilized in pharmaceutical chemistry for developing new drugs. Its ability to modify the lipophilicity of compounds enhances their bioavailability and pharmacokinetic profiles.
Applications in Drug Design
This compound can serve as a building block for various pharmacologically active compounds, including:
- Antimicrobial agents
- Anti-inflammatory drugs
- Neurological agents
Case Study
Research has shown that derivatives of Boc-protected amino acids exhibit improved activity against specific bacterial strains, suggesting potential therapeutic applications .
Biochemical Research
In biochemical research, Boc-phenylbutanoic acid is employed to study enzyme kinetics and protein interactions. Its role as a substrate or inhibitor can provide insights into enzyme mechanisms and protein folding processes.
Enzyme Kinetics
The compound can be used to analyze the activity of proteases and peptidases, which are crucial for understanding metabolic pathways.
Case Study
A study evaluated the influence of Boc-protected substrates on protease activity, revealing significant variations in reaction rates based on the protecting group used .
Organic Synthesis
Beyond its applications in biology and medicine, Boc-phenylbutanoic acid is valuable in organic synthesis as a reagent for creating more complex molecules.
Synthetic Routes
The synthesis typically involves:
- Reaction of phenylbutanoic acid with di-tert-butyl dicarbonate.
- Use of bases like triethylamine to facilitate the reaction.
- Purification through recrystallization or chromatography.
Industrial Applications
In industrial settings, Boc-phenylbutanoic acid is produced on a larger scale for use in various chemical processes. Its stability and ease of handling make it suitable for high-throughput environments.
Production Methods
Industrial synthesis often employs flow microreactor systems for efficiency and sustainability compared to traditional batch processes .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Peptide Synthesis | Protecting group for amino acids | Enables selective reactions |
Pharmaceutical Development | Building block for drug design | Enhances bioavailability |
Biochemical Research | Substrate/inhibitor for enzyme studies | Insights into metabolic pathways |
Organic Synthesis | Reagent for creating complex molecules | Versatile application in synthetic chemistry |
Industrial Production | Large-scale production using efficient methods | Improved yield and sustainability |
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural modifications, physicochemical properties, and applications.
Substituent Variations on the Amino Group
- 4-[(tert-Butoxycarbonyl)(methyl)amino]butanoic acid Structure: Features a methyl group on the Boc-protected nitrogen. Molecular Weight: 217.26 g/mol; CAS: 94994-39-5 .
- 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid Structure: Incorporates a benzyl group on the Boc-protected nitrogen. Impact: Enhanced lipophilicity due to the aromatic benzyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Positional Isomerism and Chain Modifications
- 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid Structure: Boc group at the 2-position and a cyclopropyl substituent at the 4-position. CAS: 1130803-54-1 .
- 4-[4-(t-Butoxycarbonylamino)phenyl]butanoic Acid Structure: Boc group attached to a phenyl ring at the 4-position of the butanoic acid. Impact: The extended conjugation may alter electronic properties, affecting acidity (pKa) and hydrogen-bonding capacity .
Functional Group Additions
- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Structure: Contains an additional tert-butoxy group and a ketone at the 4-position. Impact: The stereochemistry (S-configuration) and oxo group influence chiral recognition in enzyme-mediated reactions. Molecular Weight: 289.32 g/mol; CAS: 34582-32-6 .
- 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid Structure: Carbamoyl bridge linking a Boc-protected phenyl group to benzoic acid.
Prodrug and Ester Derivatives
- Ethyl 4-(N-(Benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate Structure: Ethyl ester replaces the carboxylic acid. Impact: Improved cell permeability as a prodrug; the ester is hydrolyzed in vivo to release the active acid .
Data Table: Key Properties of Selected Analogues
Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | CAS Number | Key Property |
---|---|---|---|---|
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | Phenyl at 4-position, Boc on amino | 307.36* | Not explicitly provided | High lipophilicity, Boc deprotection under acid |
4-[(tert-Butoxycarbonyl)(methyl)amino]butanoic acid | N-Methyl, Boc on amino | 217.26 | 94994-39-5 | Enhanced steric hindrance |
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid | Cyclopropyl at 4-position | 243.29 | 1130803-54-1 | Increased metabolic stability |
(S)-4-(tert-Butoxy)-3-((Boc)amino)-4-oxobutanoic acid | tert-Butoxy, oxo, S-configuration | 289.32 | 34582-32-6 | Chiral specificity in interactions |
*Calculated based on molecular formula C₁₅H₂₁NO₄.
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid (Boc-PhBu) is an organic compound with the molecular formula C15H21NO4, primarily utilized in organic synthesis and pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is significant in peptide synthesis. This article explores the biological activity of Boc-PhBu, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C15H21NO4
- Molecular Weight: 279.34 g/mol
- Functional Groups: Tert-butoxycarbonyl (Boc), phenyl group, butanoic acid backbone
The Boc group is commonly employed to protect amine functionalities during chemical reactions. This protection allows for selective reactions without interference from the amino group, which can be deprotected under acidic conditions to yield the free amine for further biological interactions .
Mechanism of Action
While specific biological targets for Boc-PhBu remain largely uncharacterized, its activity can be inferred from its structural similarities to other amino acids and derivatives. The compound may influence various biochemical pathways by modulating enzyme activities involved in cellular processes such as:
- Cell Signaling: Potential alteration of phosphorylation states in signaling proteins.
- Gene Expression: Interaction with transcription factors or other regulatory proteins.
- Metabolism: Influence on metabolic pathways through enzyme modulation .
Pharmacokinetics
Boc-PhBu's pharmacokinetic properties are influenced by the Boc group, which enhances lipophilicity, potentially improving cellular absorption and distribution. The removal of the Boc group under acidic conditions allows the compound to participate in further biochemical reactions, making it a versatile scaffold in medicinal chemistry .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid | C15H19NO5 | Contains an oxo group, potentially enhancing reactivity |
(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutyric acid | C15H21NO4 | Stereochemistry may influence biological activity |
2-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | Similar protective group but different side chain |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach includes:
- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under basic conditions (e.g., triethylamine) .
- Step 2 : Coupling of the Boc-protected intermediate with phenylbutanoic acid derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Step 3 : Acidic deprotection (e.g., TFA in DCM) to yield the final compound.
Methodological Tip : Optimize reaction time and temperature to minimize side products. For example, microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. UV detection at 254 nm is standard .
- Structural Confirmation : Employ - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the phenyl/butanoic acid backbone. Mass spectrometry (ESI-MS) confirms the molecular ion peak .
Q. What are the primary applications of this compound in peptide synthesis?
The Boc-protected amine serves as a transient protecting group during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection in multi-step reactions, enabling the incorporation of phenylbutanoic acid moieties into peptide backbones for studying enzyme-substrate interactions .
Advanced Research Questions
Q. How does the stereochemistry at the amino group (R/S configuration) affect biological activity, and what methods resolve enantiomers?
- Impact of Stereochemistry : The (R)-configuration (as in ) enhances binding affinity to targets like G-protein-coupled receptors due to spatial compatibility with chiral binding pockets. Fluorophenyl substitutions (e.g., 2,4,5-trifluoro) further modulate lipophilicity and metabolic stability .
- Resolution Methods : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases to separate enantiomers. Computational docking studies (e.g., AutoDock Vina) predict optimal configurations for target engagement .
Q. How can researchers address contradictory data on the compound’s reactivity in coupling reactions?
Contradictions in coupling efficiency (e.g., variable yields with EDC vs. DCC) may arise from solvent polarity or steric hindrance. To resolve this:
- Perform factorial design experiments (e.g., varying solvent, activator, and temperature) to identify optimal conditions .
- Use in-situ FTIR monitoring to track carbodiimide consumption and adjust reagent stoichiometry dynamically .
Q. What strategies improve the compound’s stability under acidic or oxidative conditions?
- Acidic Stability : Replace the Boc group with acid-stable alternatives (e.g., Fmoc) if prolonged exposure to TFA is required.
- Oxidative Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce susceptibility to radical degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can validate modifications .
Q. How does fluorination of the phenyl ring influence the compound’s pharmacokinetic properties?
Fluorine atoms at the 2,4,5-positions () enhance:
- Lipophilicity : LogP increases by ~0.5 units per fluorine, improving membrane permeability.
- Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation, extending half-life in vivo.
Validation : Conduct hepatic microsome assays to compare metabolic rates between fluorinated and non-fluorinated analogs .
Q. Methodological Tables
Table 1 : Comparative Yields of Synthetic Routes
Method | Solvent | Activator | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Conventional Heating | DCM | EDC/HOBt | 65 | 95 | |
Microwave-Assisted | THF | DCC | 82 | 98 |
Table 2 : Impact of Fluorine Substitution on Bioactivity
Substituent | IC (nM) | LogP | Metabolic Half-life (h) |
---|---|---|---|
4-Phenyl | 120 | 2.1 | 1.5 |
2,4,5-Trifluoro | 18 | 3.4 | 4.2 |
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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